molecular formula C22H17N3 B14724549 2-Benzyl-4,6-diphenyl-1,3,5-triazine CAS No. 13796-93-5

2-Benzyl-4,6-diphenyl-1,3,5-triazine

Cat. No.: B14724549
CAS No.: 13796-93-5
M. Wt: 323.4 g/mol
InChI Key: RNFGRHQRDNWHBG-UHFFFAOYSA-N
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Description

2-Benzyl-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. The structure of this compound consists of a triazine ring substituted with benzyl and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with benzaldehyde in the presence of a catalyst to form an intermediate, which then undergoes cyclization with cyanuric chloride to yield the desired triazine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality triazine compounds .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce various substituted triazines with different functional groups .

Scientific Research Applications

2-Benzyl-4,6-diphenyl-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine
  • 2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine
  • 3,3’-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4-triazine]

Uniqueness

2-Benzyl-4,6-diphenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and phenyl groups enhances its stability and reactivity compared to other triazine derivatives .

Properties

CAS No.

13796-93-5

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

2-benzyl-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C22H17N3/c1-4-10-17(11-5-1)16-20-23-21(18-12-6-2-7-13-18)25-22(24-20)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

RNFGRHQRDNWHBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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